3-Pyridineacetonitrile, 6-(trifluoromethyl)-

描述

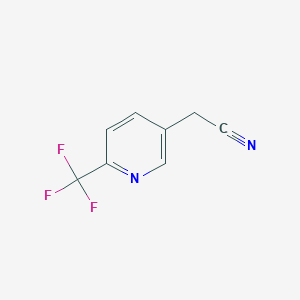

Chemical Structure and Properties 3-Pyridineacetonitrile, 6-(trifluoromethyl)- (CAS: 765298-04-2) is a pyridine derivative featuring an acetonitrile (–CH$2$CN) group at the 3-position and a trifluoromethyl (–CF$3$) group at the 6-position of the pyridine ring . This compound is structurally distinct due to the combination of electron-withdrawing groups (trifluoromethyl and nitrile), which enhance its stability and reactivity in synthetic applications.

- Coupling reactions: Use of boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

- Functional group modifications: Microbial enantioselective reductions (e.g., using Nocardia salmonicolor SC 6310) for chiral intermediates, as seen in related benzazepinone derivatives .

属性

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURVYOEMFYHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenation and Nucleophilic Substitution Approach

One common route starts with 2,3-bis-chloro-6-trifluoromethylpyridine, which undergoes selective substitution to yield 3-chloro-6-trifluoromethylpyridine. This intermediate can then be further transformed.

- Dissolve 2,3-bis-chloro-6-trifluoromethylpyridine in dichloromethane.

- React with sodium hydroxide and sodium hypochlorite under stirring for 3 hours.

- Separate layers, wash, dry, and concentrate to isolate 3-chloro-6-trifluoromethylpyridine with about 83% total recovery.

- Alternatively, copper powder in propanoic acid can be used to promote substitution, heating at 135–145 °C for 22–26.5 hours, yielding 3-chloro-6-trifluoromethylpyridine in 52% yield (purity ~84%) after workup.

This method provides a reliable route to the chloro intermediate, which is a key precursor for further functionalization.

Grignard Reaction for Alkylation at 3-Position

The 3-chloro-6-trifluoromethylpyridine intermediate can be subjected to Grignard reagents such as ethylmagnesium bromide to introduce alkyl groups at the 3-position, forming 3-ethyl-6-trifluoromethylpyridine.

- Use acetylacetonate ferrum (III) as a catalyst in a mixture of water, tetrahydrofuran (THF), and N-methylpyrrolidone (NMP).

- Cool the reaction mixture in an ice-water bath.

- Slowly add ethylmagnesium bromide solution to control temperature rise from 4 °C to ~28 °C.

- Stir for 10 minutes; reaction completion confirmed by gas chromatography (GC).

- Quench with ammonium chloride solution, extract organic layer, and purify.

Yields of 77–84% have been reported for this method with high purity products.

Lithiation and Formylation Followed by Conversion to Nitrile

Another approach involves lithiation of 5-bromo-2-(trifluoromethyl)pyridine under nitrogen protection, followed by reaction with dimethylformamide (DMF) to form 6-(trifluoromethyl)pyridine-3-carboxaldehyde. This aldehyde can then be converted to the corresponding nitrile.

- Dissolve 5-bromo-2-(trifluoromethyl)pyridine in an organic solvent at -20 to 10 °C.

- Add stabilizer (1.0–5.0 equivalents) to moderate butyllithium activity.

- Slowly add 1.0–2.0 equivalents of butyllithium hexane solution with stirring.

- Stir overnight, then add DMF (1.5–3.0 equivalents) and allow reaction to proceed.

- Extract, wash, dry, and concentrate to obtain crude aldehyde product.

- The aldehyde can be transformed into the nitrile via standard cyanide substitution or dehydration methods.

This method avoids ultralow temperatures and offers good yield and purity (>98%) suitable for industrial scale-up.

化学反应分析

Types of Reactions

3-Pyridineacetonitrile, 6-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.

Major Products

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: 3-Pyridineacetamide derivatives.

Substitution: 6-Methoxy-3-pyridineacetonitrile.

科学研究应用

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals. The trifluoromethyl group enhances reactivity and stability, making it suitable for various synthetic pathways.

Biology

- Enzyme Inhibition Studies: The compound is utilized in research to understand enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its lipophilicity allows for better cellular penetration, facilitating studies on biological pathways.

Medicine

- Therapeutic Potential: Investigated for anti-inflammatory and anticancer properties. Its structural features suggest potential efficacy in modulating biological targets related to disease processes.

Industry

- Agrochemicals Development: Employed in the formulation of pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents.

Case Studies

-

Anticancer Activity:

Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. Studies indicate that the presence of the trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation by interacting with key enzymes involved in cancer progression. -

Enzyme Inhibition:

A study focused on the enzyme inhibition potential of related compounds demonstrated that those with trifluoromethyl substitutions showed increased potency against specific targets compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in drug design. -

Agrochemical Development:

Investigations into the efficacy of agrochemicals containing this compound revealed that it significantly disrupts pest biological processes. The enhanced activity attributed to the trifluoromethyl group suggests its potential in developing more effective agricultural products.

作用机制

The mechanism of action of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Findings:

Electronic Effects :

- The –CF$_3$ group in all compounds enhances metabolic stability and lipophilicity, critical for drug design .

- The acetonitrile group in 3-Pyridineacetonitrile, 6-(trifluoromethyl)- provides a reactive site for further functionalization (e.g., alkylation, cyclization) .

Synthetic Utility: Compounds with pyridin-3-yl groups (e.g., 4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline) are prevalent in cross-coupling reactions to build complex architectures . Pyridone derivatives (e.g., 3-Cyano-6-(trifluoromethyl)-2-pyridone) exhibit tautomerism, affecting their reactivity compared to pyridines .

Pharmacological Relevance :

- Spirocyclic carboxamides incorporating 3-Pyridineacetonitrile, 6-(trifluoromethyl)- are explored for targeting kinases or G-protein-coupled receptors (GPCRs) .

- Trifluoromethylpyridine motifs are common in agrochemicals (e.g., herbicides) due to their resistance to oxidative degradation .

Research Insights and Challenges

- Stereoselective Synthesis: The enantioselective reduction method used for benzazepinone intermediates (96% yield, 99.8% e.e.) could be adapted for chiral derivatives of 3-Pyridineacetonitrile, 6-(trifluoromethyl)-.

- Stability Issues : Nitrile-containing compounds may require stabilization under acidic/basic conditions during coupling reactions .

- Patent Trends : Recent patents (e.g., EP 4 374 877 A2) highlight the demand for trifluoromethylpyridine derivatives in modular drug discovery .

生物活性

3-Pyridineacetonitrile, 6-(trifluoromethyl)-, also known by its CAS number 187327-30-6, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 201.14 g/mol

The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity and biological interactions.

Antibacterial Activity

Research has shown that compounds containing the pyridine ring often exhibit significant antibacterial properties. The antibacterial activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been evaluated against various strains of bacteria.

Case Studies

-

Inhibition of Bacterial Topoisomerases :

- A study demonstrated that derivatives of pyridine compounds can inhibit bacterial topoisomerases, which are essential for DNA replication. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

- Broad-Spectrum Activity :

Cytotoxic Effects

The cytotoxic potential of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been assessed in several cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as U-87 (glioblastoma) and MCF-7 (breast cancer), with IC values in the micromolar range . This suggests that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving DNA damage.

The biological activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- is largely attributed to its ability to interact with key enzymes involved in nucleic acid metabolism. The trifluoromethyl group enhances binding affinity to target proteins, which may lead to increased efficacy in disrupting bacterial DNA processes and cancer cell survival.

Data Tables

常见问题

Q. What synthetic methodologies are recommended for preparing 3-pyridineacetonitrile, 6-(trifluoromethyl)-?

A three-step synthesis is commonly employed:

Halogenation : Introduce halogens (e.g., Cl, Br) at the 5-position of the pyridine ring using electrophilic substitution.

Trifluoromethylation : Utilize copper-mediated cross-coupling with trifluoromethyl reagents (e.g., CF₃Cu) to install the trifluoromethyl group at the 6-position.

Nitrile Functionalization : Convert a halogen or hydroxyl group at the 3-position to an acetonitrile moiety via nucleophilic substitution with KCN or cyanoethylation.

Key validation : Monitor intermediates via LCMS (e.g., m/z 366 [M+H]⁺) and confirm purity by HPLC (retention time ~1.26 min under SMD-TFA05 conditions) .

Q. How can researchers validate the purity and structural integrity of this compound?

- HPLC : Use reversed-phase columns (e.g., YMC-Actus Triart C18) with mobile phases like MeCN/water (0.1% formic acid). Retention times typically range from 1.25–1.32 minutes under SMD-TFA05 conditions.

- LCMS : Confirm molecular weight via m/z values (e.g., m/z 366 [M+H]⁺ for intermediates).

- NMR : Analyze ¹⁹F NMR for trifluoromethyl group integrity and ¹H/¹³C NMR for pyridine ring substitution patterns .

Q. Why is the trifluoromethyl group critical in this compound’s bioactivity?

The CF₃ group enhances metabolic stability, lipophilicity, and binding affinity via:

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods due to volatile intermediates (e.g., acetonitrile).

- Waste disposal : Follow UN GHS guidelines for nitrile- and fluorine-containing waste.

Refer to SDS data for specific hazards (e.g., acute toxicity LD₅₀ values) .

Q. Which structural analogs of this compound are commonly studied?

- 6-Fluoro-3-pyridineacetonitrile : Explored for comparative electronic effects.

- Thiophene- and pyrrolidine-containing derivatives : Used to study heterocyclic interactions in medicinal chemistry.

- 5-Halo-6-trifluoromethylpyridinecarbonitriles : Investigated for regioselective functionalization .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data (e.g., LCMS vs. NMR)?

- Case example : If LCMS indicates m/z 727 [M+H]⁺ but ¹H NMR shows unexpected splitting, consider:

- Impurities : Purify via preparative HPLC (MeCN/water gradients).

- Tautomerism : Analyze ¹³C NMR for keto-enol equilibria in nitrile-containing intermediates.

- Isotopic patterns : Confirm trifluoromethyl group integrity using ¹⁹F NMR (−60 to −70 ppm) .

Q. What strategies optimize regioselective functionalization of the pyridine ring?

- Directing groups : Use boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) to guide cross-coupling at the 3-position.

- Protecting groups : Temporarily block the nitrile with tert-butyloxycarbonyl (Boc) to prevent unwanted side reactions.

- Microwave-assisted synthesis : Enhances yield in SNAr reactions for halogen replacement .

Q. How does the compound’s stability vary under acidic/basic conditions?

- Acidic conditions : The trifluoromethyl group is stable, but the nitrile may hydrolyze to carboxylic acids (monitor via IR for C≡N loss at ~2200 cm⁻¹).

- Basic conditions : Risk of pyridine ring decomposition at temperatures >80°C. Stabilize with aprotic solvents (e.g., DMF) and inert atmospheres .

Q. What computational models predict the impact of fluorine substitution on binding affinity?

- Docking simulations : Use software like AutoDock Vina to assess CF₃ interactions with hydrophobic protein pockets.

- DFT calculations : Evaluate charge distribution and electrostatic potential maps to optimize substituent placement.

- MD simulations : Study conformational stability of the pyridine-acetonitrile backbone .

Q. How can researchers design derivatives with improved pharmacokinetic profiles?

- Bioisosteric replacement : Substitute the nitrile with a carboxylic acid or amide to modulate solubility.

- Pro-drug approaches : Introduce ester moieties (e.g., ethyl ester) for enhanced oral bioavailability.

- Metabolic blocking : Add methyl groups at the 2-position to reduce CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。